
4-(5-Methoxy-1,2-dimethyl-1h-indol-3-yl)thiazol-2-ylamine
Descripción general
Descripción
This compound is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
Molecular Structure Analysis
The empirical formula of this compound is C14H15N3OS, and its molecular weight is 273.35 . The SMILES string representation is COc1ccc2n©c©c(-c3csc(N)n3)c2c1 .Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives, such as “4-(5-Methoxy-1,2-dimethyl-1h-indol-3-yl)thiazol-2-ylamine”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Treatment of Cancer Cells
Indole derivatives have shown potential in the treatment of cancer cells . They exhibit various biologically vital properties, both natural and synthetic . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Antiviral Activity
Indole derivatives possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . They have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in developing new useful derivatives .
Antioxidant Activity
Indole derivatives have antioxidant activity . They have been synthesized for screening different pharmacological activities .
Antimicrobial Activity
Indole derivatives possess antimicrobial activity . They have been synthesized and tested for their effectiveness against various microbes .
Antitubercular Activity
Indole derivatives have shown potential in antitubercular activity . They have been synthesized and tested for their effectiveness against tuberculosis .
Antidiabetic Activity
Indole derivatives also exhibit antidiabetic activity . They have been synthesized and tested for their effectiveness against diabetes .
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound are not detailed in the available resources, it’s worth noting that indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities . One compound was found to induce cell apoptosis in a dose-dependent manner, suggesting potential for further development of tubulin polymerization inhibitors .
Mecanismo De Acción
Indoles
are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Thiazoles
, another key component of this compound, are also prevalent in many biologically active molecules. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Propiedades
IUPAC Name |
4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-8-13(11-7-19-14(15)16-11)10-6-9(18-3)4-5-12(10)17(8)2/h4-7H,1-3H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDSGUDJGGDJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327932 | |
| Record name | 4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(5-Methoxy-1,2-dimethyl-1h-indol-3-yl)thiazol-2-ylamine | |
CAS RN |
296264-57-8 | |
| Record name | 4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/no-structure.png)
![1-(4-Fluorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2621586.png)
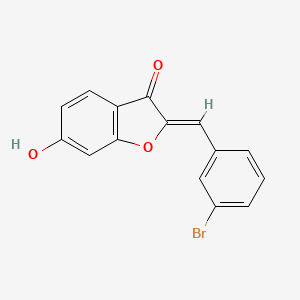
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide](/img/structure/B2621589.png)
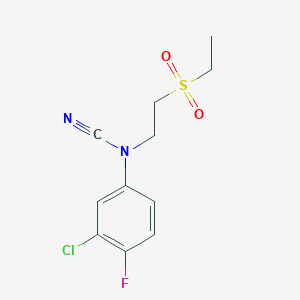

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2621594.png)
![(3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2621596.png)
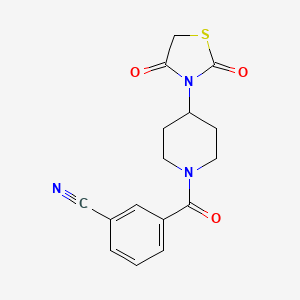
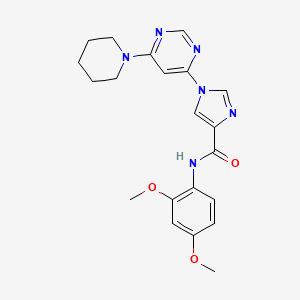
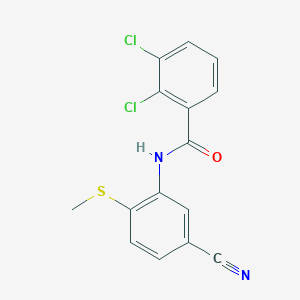
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2621604.png)

